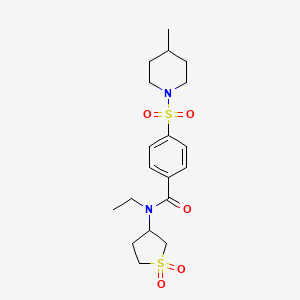

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide

Description

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide is a benzamide derivative featuring a tetrahydrothiophene-1,1-dioxide moiety and a 4-methylpiperidinyl sulfonyl group. The compound’s structure combines a sulfonamide linker, a bicyclic sulfur-containing heterocycle, and a substituted piperidine, which collectively influence its physicochemical and pharmacological properties.

Properties

IUPAC Name |

N-(1,1-dioxothiolan-3-yl)-N-ethyl-4-(4-methylpiperidin-1-yl)sulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28N2O5S2/c1-3-21(17-10-13-27(23,24)14-17)19(22)16-4-6-18(7-5-16)28(25,26)20-11-8-15(2)9-12-20/h4-7,15,17H,3,8-14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYJUWEWDPMHXSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1CCS(=O)(=O)C1)C(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCC(CC3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28N2O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide typically involves multiple steps:

Formation of the Tetrahydrothiophene Ring: The tetrahydrothiophene ring can be synthesized through the cyclization of a suitable diene with sulfur dioxide under controlled conditions.

Introduction of the Piperidine Ring: The piperidine ring is introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with an electrophilic intermediate.

Coupling with Benzamide: The final step involves coupling the tetrahydrothiophene and piperidine intermediates with a benzamide derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the tetrahydrothiophene ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl group in the benzamide moiety, potentially converting it to an amine.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidine ring, where various substituents can be introduced.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophilic substitution reactions often use reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of the benzamide moiety can produce primary or secondary amines.

Scientific Research Applications

Chemistry

In chemistry, N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, this compound is investigated for its potential as a pharmacological agent. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound is studied for its potential therapeutic applications. Its ability to modulate biological pathways could make it useful in the treatment of diseases such as cancer, inflammation, and neurological disorders.

Industry

In industrial applications, the compound’s stability and reactivity make it suitable for use in the development of new materials, including polymers and coatings. Its unique properties can enhance the performance and durability of these materials.

Mechanism of Action

The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or ion channels, depending on the context of its use. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Key Structural Differences and Properties

Key Observations:

Target Compound vs. Example 53 ():

- Example 53 incorporates a pyrazolo-pyrimidine core and fluorinated chromene system, which likely enhances DNA intercalation or kinase inhibition compared to the target compound’s benzamide scaffold. However, the target compound’s 4-methylpiperidinyl sulfonyl group may improve solubility and blood-brain barrier penetration due to its basic nitrogen and polar sulfonyl group .

Azide Derivatives (): The azide-containing sulfonamide in exhibits higher reactivity (due to azide groups) but lower metabolic stability compared to the target compound.

Hexyloxy Chain vs. Piperidine ( vs. Target):

- The hexyloxy chain in ’s analogue increases lipophilicity (logP ~4.2 estimated), whereas the target compound’s 4-methylpiperidine likely balances hydrophilicity and membrane permeability. Piperidine derivatives are often associated with improved pharmacokinetics in CNS-targeted drugs .

- BD01278222 () replaces the piperidine with a morpholine group, which enhances water solubility due to morpholine’s oxygen atom. However, the trifluoromethyl group in BD01278222 may introduce metabolic resistance compared to the target compound’s methyl group .

Biological Activity

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide is a synthetic compound notable for its potential biological activities, particularly in pharmacology. Its unique structure, which incorporates a tetrahydrothiophene moiety and a sulfonamide group, suggests diverse applications in medicinal chemistry. This article reviews the compound's biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H26N2O5S2, with a molecular weight of approximately 414.5 g/mol. The compound features significant functional groups that contribute to its biological activity:

| Property | Details |

|---|---|

| Molecular Formula | C18H26N2O5S2 |

| Molecular Weight | 414.5 g/mol |

| Key Functional Groups | Tetrahydrothiophene, Sulfonamide |

The biological activity of this compound is primarily attributed to its interaction with G protein-coupled receptors (GPCRs), specifically as an activator of G protein-gated inwardly rectifying potassium channels (GIRK). This activation plays a critical role in regulating neuronal excitability and cardiac function. Research indicates that the compound exhibits nanomolar potency in activating GIRK channels, which may have implications for treating conditions such as epilepsy and cardiac arrhythmias .

Interaction with Molecular Targets

The sulfonamide group allows the compound to form hydrogen bonds and electrostatic interactions with amino acid residues in proteins, potentially modulating their activity. The dioxidotetrahydrothiophene ring contributes to binding affinity and specificity .

Biological Activity Studies

Research has demonstrated various aspects of the biological activity of this compound:

- Antimicrobial Activity : The compound has been evaluated for its antimicrobial properties against various pathogens. Studies suggest that similar compounds exhibit significant inhibition against bacteria such as Staphylococcus aureus with minimum inhibitory concentration (MIC) values indicating strong efficacy .

- Neuronal Modulation : As a GIRK channel activator, this compound may enhance inhibitory neurotransmission in the brain, potentially providing therapeutic benefits for anxiety disorders and epilepsy .

- Cardiovascular Effects : By modulating potassium channels, it may also play a role in managing cardiac arrhythmias through the stabilization of cardiac action potentials .

Case Studies

A selection of case studies highlights the therapeutic potential of compounds related to N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl derivatives:

Q & A

Basic: What are the critical factors in optimizing the synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide?

The synthesis of this compound involves multi-step reactions requiring precise control of parameters:

- Temperature and pH : and highlight the importance of maintaining reaction temperatures between 0–60°C and pH 7–9 during amidation and sulfonylation steps to minimize side reactions and improve yields .

- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance solubility and reaction efficiency, as noted in and .

- Catalysts : Coupling agents like HBTU or EDCI are critical for activating carboxyl groups during amide bond formation () .

Advanced: How can reaction mechanisms for key synthetic steps (e.g., sulfonylation) be experimentally validated?

Mechanistic studies require a combination of:

- Isotopic labeling : Tracking sulfur or nitrogen using 34S or 15N isotopes to map sulfonylation pathways () .

- Intermediate isolation : Trapping transient intermediates via low-temperature quenching (e.g., –78°C) and characterizing them via LC-MS or NMR () .

- Kinetic profiling : Monitoring reaction progress using HPLC to identify rate-determining steps () .

Basic: What analytical techniques are recommended for structural characterization?

- X-ray crystallography : Resolves 3D conformation, bond angles, and sulfone group geometry () .

- NMR spectroscopy : 1H/13C NMR identifies substituent positions (e.g., ethyl group on tetrahydrothiophene dioxide) and confirms stereochemistry () .

- High-resolution mass spectrometry (HRMS) : Validates molecular formula (C20H29N2O5S2) and detects impurities () .

Advanced: What strategies are effective in identifying pharmacological targets for this compound?

- Surface plasmon resonance (SPR) : Measures real-time binding kinetics to enzymes or receptors () .

- Crystallographic fragment screening : Maps binding pockets of target proteins (e.g., kinases) using co-crystallization () .

- Proteome-wide affinity assays : Identifies off-target interactions via chemical proteomics ( ) .

Advanced: How do structural modifications (e.g., piperidine substitution) influence bioactivity in SAR studies?

- Piperidine methylation : shows that 4-methylpiperidinyl groups enhance lipophilicity and membrane permeability compared to unsubstituted analogs .

- Sulfonamide vs. carboxamide : Sulfonamide groups improve metabolic stability in hepatic microsome assays () .

- Tetrahydrothiophene dioxide substitution : Replacing the dioxidothiophene with a furan reduces target affinity by 50% () .

Advanced: How can contradictory data (e.g., conflicting IC50 values) from different studies be resolved?

- Standardized assay conditions : Ensure consistent buffer pH, temperature, and co-solvent concentrations (e.g., DMSO ≤0.1%) () .

- Orthogonal validation : Confirm inhibitory activity using both enzymatic and cell-based assays () .

- Meta-analysis : Compare datasets across studies with similar experimental designs () .

Basic: What stability considerations are critical for long-term storage?

- Temperature : Store at –20°C in amber vials to prevent photodegradation () .

- Humidity control : Use desiccants to avoid hydrolysis of the sulfonamide group () .

- Solvent choice : Lyophilize and store in anhydrous DMSO for >12-month stability () .

Advanced: What computational methods are used to model molecular interactions with biological targets?

- Molecular dynamics (MD) simulations : Predict binding modes of the sulfonamide group with catalytic residues () .

- Density functional theory (DFT) : Calculates electronic properties of the tetrahydrothiophene dioxide moiety to explain redox stability () .

- Free-energy perturbation (FEP) : Quantifies the impact of substituent modifications on binding affinity () .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.